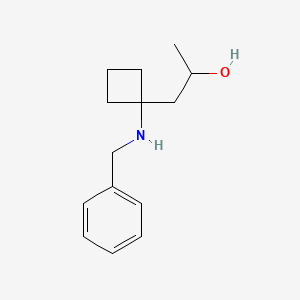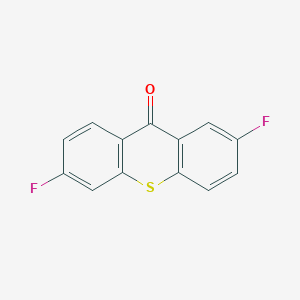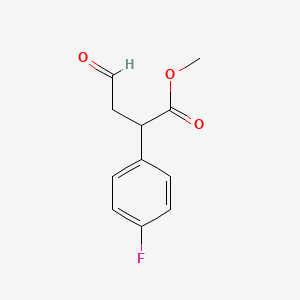
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is an organic compound with a unique structure that includes a cyclobutyl ring, a benzylamino group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane typically involves the reaction of cyclobutanone with benzylamine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity, influencing its biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Benzylamino)cyclobutanol
- 1-(Benzylamino)cyclobutylmethanol
- 1-(Cyclobutylamino)propanol
Comparison: 1-(Benzylamino)-1-(2-hydroxypropan-1-yl)cyclobutane is unique due to the presence of both a cyclobutyl ring and a propanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-[1-(benzylamino)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C14H21NO/c1-12(16)10-14(8-5-9-14)15-11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Clé InChI |
AHAMTJKGDARWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(CCC1)NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(p-Nitrophenyl)-6-phenylfuro[3,4-c]pyrrole-1,4-dione](/img/structure/B8533841.png)
![Methyl 2-[3-(2-fluorophenyl)prop-2-enamido]acetate](/img/structure/B8533844.png)









![8-Ethyl-1,4-dioxaspiro[4,4]nonane-7-carboxylic acid](/img/structure/B8533944.png)
